molecular formula C16H17N3O3S B2557431 (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2035023-28-8

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2557431
CAS No.: 2035023-28-8
M. Wt: 331.39
InChI Key: LDTHBMBHVMCCRD-YRNVUSSQSA-N
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Description

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is an organic compound that features a pyrazine ring substituted with a styrylsulfonyl group and a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves a multi-step process:

    Formation of the Styrylsulfonyl Group: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl intermediate.

    Synthesis of Pyrrolidin-3-yloxy Intermediate: Pyrrolidine is reacted with an appropriate alkylating agent to introduce the 3-yloxy group.

    Coupling Reaction: The styrylsulfonyl intermediate is then coupled with the pyrrolidin-3-yloxy intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The styrylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
  • (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
  • (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)benzene

Uniqueness

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is unique due to the presence of both the pyrazine ring and the styrylsulfonyl group, which confer distinct electronic and steric properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-23(21,11-7-14-4-2-1-3-5-14)19-10-6-15(13-19)22-16-12-17-8-9-18-16/h1-5,7-9,11-12,15H,6,10,13H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTHBMBHVMCCRD-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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